5-Methyl-2-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine
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Overview
Description
5-Methyl-2-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperidine moiety linked to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from pyridine derivatives. Common methods include hydrogenation of pyridine or cyclization reactions involving amines.
Attachment of the Pyridine Moiety: The pyridine ring is introduced via nucleophilic substitution reactions, often using pyridine derivatives and appropriate leaving groups.
Formation of the Pyrimidine Ring: The pyrimidine ring is constructed through condensation reactions involving suitable precursors such as amidines or ureas.
Final Coupling: The piperidine and pyrimidine intermediates are coupled through etherification or similar reactions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles under reflux conditions.
Major Products
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine or pyrimidine derivatives.
Scientific Research Applications
5-Methyl-2-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-2-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds like 2-(pyridin-2-yl)pyrimidine.
Piperidine Derivatives: Compounds such as 4-(piperidin-1-yl)pyridine.
Uniqueness
5-Methyl-2-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for targeted research and development.
Properties
IUPAC Name |
5-methyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-13-9-18-16(19-10-13)21-15-4-7-20(8-5-15)12-14-3-2-6-17-11-14/h2-3,6,9-11,15H,4-5,7-8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBNGCTXAUVNRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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